4-Propanoylbenzoic acid

CAS No.: 4219-55-0

Cat. No.: VC3764826

Molecular Formula: C10H10O3

Molecular Weight: 178.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4219-55-0 |

|---|---|

| Molecular Formula | C10H10O3 |

| Molecular Weight | 178.18 g/mol |

| IUPAC Name | 4-propanoylbenzoic acid |

| Standard InChI | InChI=1S/C10H10O3/c1-2-9(11)7-3-5-8(6-4-7)10(12)13/h3-6H,2H2,1H3,(H,12,13) |

| Standard InChI Key | MQZBJHMHKZVYHB-UHFFFAOYSA-N |

| SMILES | CCC(=O)C1=CC=C(C=C1)C(=O)O |

| Canonical SMILES | CCC(=O)C1=CC=C(C=C1)C(=O)O |

Introduction

Chemical Structure and Properties

Molecular Structure

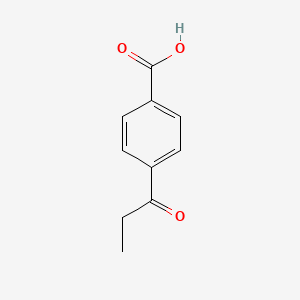

4-Propanoylbenzoic acid consists of a benzene ring substituted with a carboxylic acid group (-COOH) at position 1 and a propanoyl group (CH₃CH₂CO-) at position 4. The molecular formula is C₁₀H₁₀O₃, with a molecular weight of approximately 178.18 g/mol. Unlike 4-propylbenzoic acid which contains an alkyl chain, 4-propanoylbenzoic acid features a ketone functionality that significantly influences its chemical behavior . The structure shares similarities with benzyl 4-propanoylbenzoate, which is derived from the esterification of 4-propanoylbenzoic acid with benzyl alcohol.

Physical Properties

The physical properties of 4-propanoylbenzoic acid can be inferred from structurally similar compounds:

The presence of the carbonyl group increases the compound's polarity compared to 4-propylbenzoic acid, potentially affecting its solubility profile and intermolecular interactions .

Chemical Properties

The dual functionality of 4-propanoylbenzoic acid results in distinctive chemical properties:

-

Acidity: The carboxylic acid group confers acidity, with an estimated pKa similar to substituted benzoic acids (approximately 4-5).

-

Electrophilicity: The carbonyl carbon in the propanoyl group serves as an electrophilic site for nucleophilic attack.

-

Hydrogen Bonding: The compound can function as both hydrogen bond donor (via -COOH) and acceptor (via C=O).

-

Reactivity: Shows characteristic reactions of both carboxylic acids and ketones, offering versatile synthetic pathways.

Synthesis and Preparation Methods

Synthetic Routes

Several methods can be employed for the synthesis of 4-propanoylbenzoic acid:

-

Friedel-Crafts Acylation: Starting with benzoic acid derivatives and propanoyl chloride in the presence of Lewis acid catalysts like AlCl₃.

-

Oxidation of 4-Propylbenzaldehyde: Selective oxidation to preserve the propanoyl group while converting the aldehyde to carboxylic acid.

-

Carbonylation Reactions: Palladium-catalyzed carbonylation of appropriate halogenated precursors.

Drawing from synthetic approaches for similar compounds, the preparation might involve selective functional group transformations similar to those used in the synthesis of biaryl amide derivatives .

Laboratory Preparation

A practical laboratory synthesis could involve:

-

Protection of the carboxylic acid group of 4-bromobenzoic acid

-

Lithium-halogen exchange followed by reaction with propionaldehyde

-

Oxidation of the resulting alcohol to ketone

-

Deprotection to yield 4-propanoylbenzoic acid

This multi-step approach is analogous to methods described for related compounds in pharmaceutical research .

Reactions and Chemical Behavior

Typical Reactions

4-Propanoylbenzoic acid can participate in various reactions, leveraging both functional groups:

-

Carboxylic Acid Reactions:

-

Esterification with alcohols (similar to the formation of benzyl 4-propanoylbenzoate)

-

Amide formation with amines

-

Salt formation with bases

-

-

Ketone Reactions:

-

Nucleophilic addition

-

Reduction to secondary alcohols

-

Condensation with amines or hydrazines

-

-

Combined Reactivity:

-

Selective transformations of either functional group

-

Sequential reactions starting with one group followed by the other

-

The hydrolysis of esters derived from 4-propanoylbenzoic acid follows typical mechanisms influenced by pH, temperature, and catalysts.

Reaction Mechanisms

The esterification of 4-propanoylbenzoic acid proceeds through nucleophilic acyl substitution:

-

Nucleophilic attack by the alcohol oxygen on the carbonyl carbon

-

Formation of a tetrahedral intermediate

-

Elimination of water to form the ester

For the ketone functionality, nucleophilic addition follows established mechanisms:

-

Nucleophilic attack at the carbonyl carbon

-

Formation of a tetrahedral intermediate

-

Protonation to yield the addition product

These mechanistic pathways are consistent with the chemistry observed in similar compounds .

Applications and Uses

Pharmaceutical Applications

4-Propanoylbenzoic acid holds significant potential in pharmaceutical development:

-

Synthetic Intermediate: Serves as a building block for medicinal compounds, particularly those containing aryl ketone functionalities.

-

Drug Development: The structural similarity to compounds evaluated for anti-HCV virus activity suggests potential applications in antiviral research .

-

Structure-Activity Relationship Studies: The bifunctional nature allows for systematic modifications to assess biological activity correlations.

The compound's structural features make it valuable in developing pharmaceutical agents through controlled functional group transformations .

Research Applications

In research settings, 4-propanoylbenzoic acid serves multiple purposes:

-

Organic Synthesis: Functions as a versatile reagent in preparing more complex molecules.

-

Photocatalytic Studies: May serve as a model compound in photocatalytic degradation research, similar to 4-propylbenzoic acid used in Pickering emulsions with TiO₂-pNIPAm composites .

-

Material Science: Could be incorporated into specialized polymers or materials with unique properties.

The compound's well-defined structure makes it valuable for standardized testing in analytical method development and validation .

Industrial Applications

Potential industrial applications include:

-

Polymer Production: May serve as a monomer or modifier in polymer synthesis, similar to how 4-propylbenzoic acid enhances thermal stability and mechanical properties in polymers .

-

Specialty Chemicals: Functions as an intermediate in the production of fine chemicals.

-

Cosmetic Formulations: Could potentially be utilized in cosmetic products, drawing parallels to 4-propylbenzoic acid's use as a preservative and stabilizer .

-

Agricultural Products: May find applications in agrochemical development through derivative formation.

Current Research and Future Perspectives

Recent Studies

Current research directions involving compounds structurally similar to 4-propanoylbenzoic acid include:

-

Environmental Applications: Studies on the photocatalytic degradation of 4-propylbenzoic acid using TiO₂-pNIPAm composites suggest similar approaches could be applied to 4-propanoylbenzoic acid .

-

Medicinal Chemistry: Ongoing research into biaryl amide derivatives with potential therapeutic activities indicates pathways for utilizing 4-propanoylbenzoic acid in drug discovery .

-

Materials Science: Development of functional materials incorporating aromatic carboxylic acids with ketone groups for specialized applications.

The compound's dual functionality continues to attract research interest across multiple disciplines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume